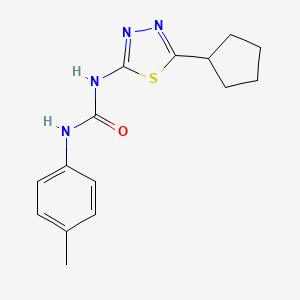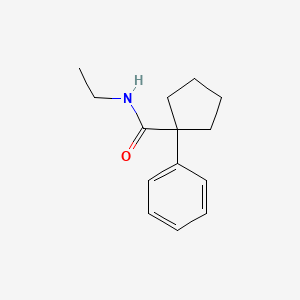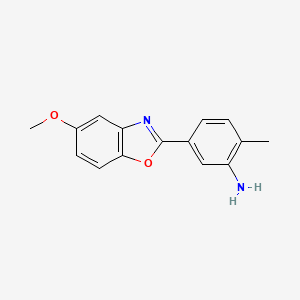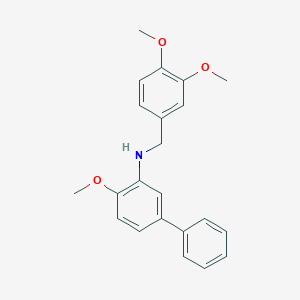![molecular formula C17H19NO5 B5878648 3,3'-[5-(4-methoxyphenyl)-1H-pyrrole-1,2-diyl]dipropanoic acid](/img/structure/B5878648.png)
3,3'-[5-(4-methoxyphenyl)-1H-pyrrole-1,2-diyl]dipropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3'-[5-(4-methoxyphenyl)-1H-pyrrole-1,2-diyl]dipropanoic acid, also known as MPDP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. MPDP belongs to the family of pyrrole-based compounds and has been studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
3,3'-[5-(4-methoxyphenyl)-1H-pyrrole-1,2-diyl]dipropanoic acid exerts its therapeutic effects through various mechanisms. It has been found to inhibit the activity of reactive oxygen species (ROS) and modulate the expression of various genes involved in inflammation and apoptosis. This compound also activates the Nrf2/ARE pathway, which is responsible for the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and cell death. This compound also enhances the activity of various antioxidant enzymes and improves mitochondrial function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3,3'-[5-(4-methoxyphenyl)-1H-pyrrole-1,2-diyl]dipropanoic acid is its ability to modulate multiple cellular pathways, which makes it a potential candidate for the treatment of various diseases. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3,3'-[5-(4-methoxyphenyl)-1H-pyrrole-1,2-diyl]dipropanoic acid. One potential direction is to investigate its potential as a therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease. Another direction is to study its potential as a chemopreventive agent for the treatment of cancer. Additionally, further studies are needed to understand the pharmacokinetics and toxicity of this compound in vivo.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. It exhibits antioxidant and anti-inflammatory properties and has been studied for its potential applications in the treatment of various diseases. Further studies are needed to fully understand the therapeutic potential of this compound and its limitations.
Synthesemethoden
3,3'-[5-(4-methoxyphenyl)-1H-pyrrole-1,2-diyl]dipropanoic acid is synthesized through a multistep process that involves the condensation of 4-methoxyphenylhydrazine with propanoic acid, followed by cyclization and oxidation reactions. The final product is obtained through a purification process that involves recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
3,3'-[5-(4-methoxyphenyl)-1H-pyrrole-1,2-diyl]dipropanoic acid has been studied extensively for its potential therapeutic applications. It has been found to exhibit antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
3-[1-(2-carboxyethyl)-5-(4-methoxyphenyl)pyrrol-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-23-14-6-2-12(3-7-14)15-8-4-13(5-9-16(19)20)18(15)11-10-17(21)22/h2-4,6-8H,5,9-11H2,1H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMBNPBVSRFRIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(N2CCC(=O)O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(dimethylamino)phenyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B5878566.png)



![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B5878591.png)

![7-[(3,5-dimethylbenzyl)oxy]-3-ethyl-4-methyl-2H-chromen-2-one](/img/structure/B5878596.png)
![1-(6,7,9-trimethyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B5878603.png)

![4-ethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5878615.png)
![6-bromo-N'-[(5-chloro-2-thienyl)methylene]-2-cyclopropyl-4-quinolinecarbohydrazide](/img/structure/B5878637.png)
![1-[2-(4-methoxyphenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5878642.png)
![3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid](/img/structure/B5878675.png)
![4-[(4-methylbenzyl)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5878680.png)